molecular formula C21H18F3N5O3 B2479450 3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1396681-06-3

3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Numéro de catalogue B2479450
Numéro CAS: 1396681-06-3
Poids moléculaire: 445.402
Clé InChI: KVQCIFFAFRJWMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound contains several functional groups including a methylcarbamoyl group, a phenyl group, an oxadiazole ring, an azetidine ring, and a trifluoromethyl group . These groups could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central azetidine ring. The presence of the trifluoromethyl group could potentially influence the compound’s electronic properties due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the oxadiazole ring, and the azetidine ring. Trifluoromethyl groups are known to be quite reactive and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Applications De Recherche Scientifique

Efficient Scale-Up Synthesis

An efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, showcases the utility of 1,2,4-oxadiazole derivatives in developing pharmaceuticals. The synthesis process involves regioselective cycloaddition and chemo-selective hydrolysis, underlining the compound's role in preclinical studies (Hou et al., 2016).

Synthesis of Triazine Derivatives

The transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine derivatives through cyclic transformation emphasizes the chemical versatility and potential for creating novel compounds with diverse pharmaceutical applications (Chau, Malanda, & Milcent, 1997).

Antitumor and Immunomodulatory Properties

Research into isoxazol and cinchoninic acid derivatives, including their effects on dihydroorotate dehydrogenase, illustrates the compound's relevance in developing immunosuppressive and antitumor agents. This highlights the pharmaceutical potential in modulating immune responses and cancer treatment (Knecht & Löffler, 1998).

Development of Cardiotonic Agents

The synthesis of thiazolidine derivatives and their evaluation as cardiotonic agents point to the potential applications of similar compounds in addressing cardiovascular diseases. This research underscores the ongoing efforts to develop more effective treatments for heart-related conditions (Nate et al., 1987).

Exploration of mGluR5 Modulators

The identification of aryl azetidinyl oxadiazoles as positive allosteric modulators (PAMs) for mGluR5, with improved physico-chemical properties, opens new avenues for neurological disorder treatments, such as schizophrenia and depression. This research exemplifies the compound's role in neuropsychiatric drug development (Packiarajan et al., 2012).

Propriétés

IUPAC Name

3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O3/c1-25-18(30)13-5-2-4-12(8-13)17-27-19(32-28-17)14-10-29(11-14)20(31)26-16-7-3-6-15(9-16)21(22,23)24/h2-9,14H,10-11H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQCIFFAFRJWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.